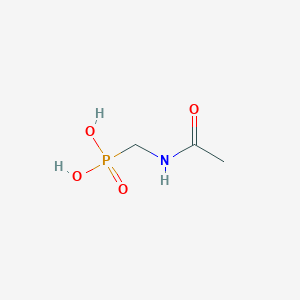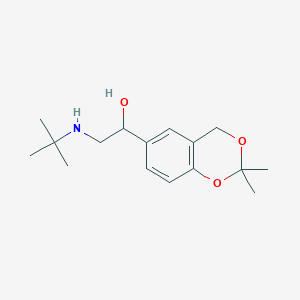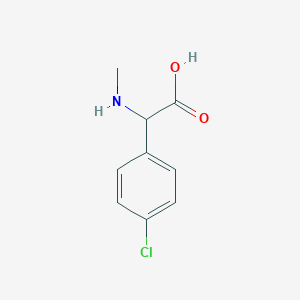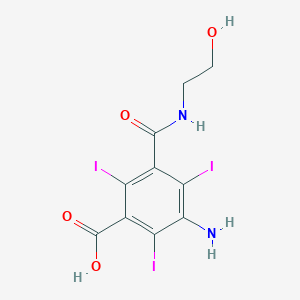
3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid
説明
“3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid” is a chemical compound with the molecular formula C10H9I3N2O4 . It is used in various scientific studies due to its unique structure, which allows for diverse applications such as drug development, imaging techniques, and biomaterial synthesis.
Synthesis Analysis
The synthesis of similar compounds like boronic esters, which are highly valuable building blocks in organic synthesis, has been reported . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The molecular structure of “3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid” is represented by the formula C10H9I3N2O4 . The compound’s unique structure allows it to be used in a variety of applications.Chemical Reactions Analysis
Protodeboronation of pinacol boronic esters, which are similar to the compound , has been studied . The process involves a radical approach and is paired with a Matteson–CH2–homologation .科学的研究の応用
Organic Synthesis Building Blocks
3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid: serves as a valuable building block in organic synthesis. Its structure allows for various functional group transformations, making it a versatile reagent for constructing complex organic molecules. For instance, its boronic ester derivatives are crucial in Suzuki–Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds .
Drug Design and Delivery
The compound’s derivatives, particularly boronic esters, are explored for drug design and delivery applications. They can act as boron carriers in neutron capture therapy, a targeted cancer treatment method. The boron atoms in these compounds become cytotoxic upon neutron irradiation, selectively destroying cancer cells .
Neutron Capture Therapy (BNCT)
As a part of BNCT, the boron-containing derivatives of P2DB4YR43F accumulate selectively in malignant cells. When exposed to low-energy neutrons, the boron decays into particles that are cytotoxic to tumor cells, offering a non-invasive treatment option for cancer .
Catalysis and Chemical Transformations
The compound’s derivatives are used in catalytic processes, such as protodeboronation of alkyl boronic esters. This reaction is significant for formal anti-Markovnikov hydromethylation of alkenes, a transformation valuable in synthetic chemistry for modifying unsaturated hydrocarbons .
Stability and Reactivity Studies
The stability of P2DB4YR43F derivatives under various conditions is a critical area of research. Studies on the hydrolysis susceptibility of its phenylboronic pinacol esters at physiological pH provide insights into their stability and reactivity, which is essential for pharmacological applications .
Synthesis of Natural Products and Pharmaceuticals
This compound is instrumental in the synthesis of natural products and pharmaceuticals. Its derivatives have been used in the formal total synthesis of complex molecules like δ-®-coniceine and indolizidine 209B, showcasing its utility in creating biologically active compounds .
Radical-Polar Crossover Reactions
In synthetic organic chemistry, radical-polar crossover reactions are a powerful tool for constructing carbon-carbon bonds. Derivatives of P2DB4YR43F are employed in these reactions to create a variety of functionalized organic compounds, expanding the toolkit available to chemists .
Homologation and Cross-Coupling Reactions
The compound’s derivatives are also used in homologation and conjunctive cross-coupling reactions. These reactions are important for lengthening carbon chains and introducing functional groups, further demonstrating the compound’s versatility in organic synthesis .
作用機序
Target of Action
It is known that organoboron compounds, such as boronic esters, are highly valuable building blocks in organic synthesis .
Mode of Action
The compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The process involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis. The boron moiety in the compound can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It is known that boronic esters, such as pinacol boronic esters, are usually bench stable, easy to purify, and often even commercially available . These features are attractive for chemical transformations, where the valuable boron moiety remains in the product .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This allows for the synthesis of a wide range of organic compounds, expanding the scope of boron chemistry .
Action Environment
The action of 3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid is influenced by environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . Despite their increased stability, new challenges arise, considering the removal of the boron moiety at the end of a sequence if required .
Safety and Hazards
特性
IUPAC Name |
3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9I3N2O4/c11-5-3(9(17)15-1-2-16)6(12)8(14)7(13)4(5)10(18)19/h16H,1-2,14H2,(H,15,17)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLWRCXOMJLZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9I3N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50599818 | |
| Record name | 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
601.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-((2-hydroxyethyl)carbamoyl)-2,4,6-triiodobenzoic acid | |
CAS RN |
22871-58-5 | |
| Record name | 3-Amino-5-[[(2-hydroxyethyl)amino]carbonyl]-2,4,6-triiodobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22871-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-5-(((2-hydroxyethyl)amino)carbonyl)-2,4,6-triiodobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022871585 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-5-[(2-hydroxyethyl)carbamoyl]-2,4,6-triiodobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50599818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.058 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-AMINO-5-(((2-HYDROXYETHYL)AMINO)CARBONYL)-2,4,6-TRIIODOBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2DB4YR43F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



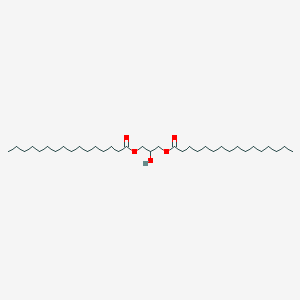
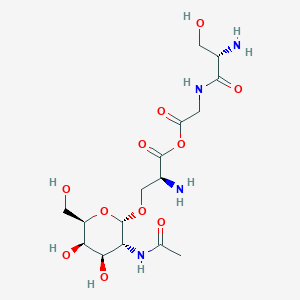

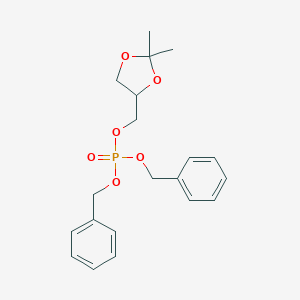

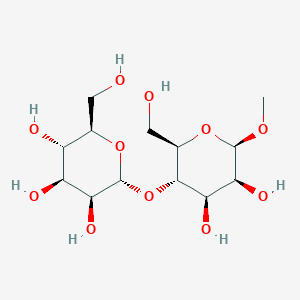
![(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B116933.png)


